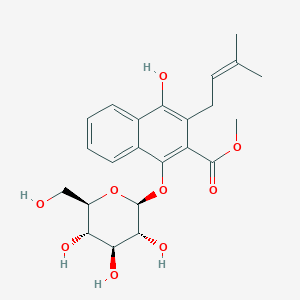

![molecular formula C7H11NO2 B2693746 (S)-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 1427203-49-3](/img/structure/B2693746.png)

(S)-5-Aza-spiro[2.4]heptane-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-5-Aza-spiro[2.4]heptane-7-carboxylic acid” is a chemical compound with the CAS Number: 2138525-93-4 . It has a molecular weight of 363.41 . The IUPAC name for this compound is 5-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid .

Synthesis Analysis

The synthesis of “this compound” involves a method for synthesizing (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate . The raw materials used in the synthesis are easy to obtain, and the process is simple .Applications De Recherche Scientifique

Synthesis and Drug Design

Synthesis of 2-Azaspiro[3.3]heptane-derived Amino Acids

The creation of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid demonstrates the utility of spirocyclic scaffolds in synthesizing sterically constrained amino acids. These compounds are valuable for chemistry, biochemistry, and drug design, indicating the versatility of spiro compounds in creating novel amino acid derivatives (Radchenko, Grygorenko, & Komarov, 2010).

Stereoselective Construction of 5-Aza-Spiro[2,4]Heptane Motif

The catalytic asymmetric 1,3-dipolar cycloaddition process developed for synthesizing 5-aza-spiro[2,4]heptanes showcases an efficient method for constructing a valuable structural motif for drug discovery. This method highlights the importance of spirocyclic compounds in facilitating the discovery and development of new drugs (Tang‐Lin Liu et al., 2011).

Medicinal Chemistry

Conformationally Restricted Glutamic Acid Analogues

The synthesis of various stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, an analogue of glutamic acid, showcases the application of spiro compounds in mimicking biologically significant molecules in restricted conformations. These compounds are potential tools for mechanistic studies or the search for biologically active compounds, indicating their relevance in understanding and modulating biochemical pathways (Chernykh et al., 2014).

Anticonvulsant Evaluation of Spiro[4.5] and Spiro[4.6] Carboxylic Acids

The synthesis and evaluation of spiro[4.5] and spiro[4.6] carboxylic acids for anticonvulsant activity demonstrate the potential of spirocyclic compounds in the development of novel therapeutic agents. The study provides insights into the role of carboxylic acid groups in modulating biological activity and the potential for these compounds to resist metabolic alteration, thus maintaining their therapeutic efficacy (Scott et al., 1985).

Propriétés

IUPAC Name |

(7S)-5-azaspiro[2.4]heptane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6(10)5-3-8-4-7(5)1-2-7/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXWMEGIVQLEOG-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CNC[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Butylphenyl)amino]methyl}phenol](/img/structure/B2693664.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2693665.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2693669.png)

![2-(2-Fluorophenyl)-4-methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2693672.png)

![N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline](/img/structure/B2693673.png)

![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B2693674.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2693675.png)

![4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one](/img/structure/B2693680.png)

![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2693686.png)